

An In-depth Technical Guide to Kalii Dehydrographolidi Succinas (CAS: 76958-99-1)

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Compound of Interest

Compound Name: *Kalii Dehydrographolidi Succinas*

Cat. No.: *B10818304*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate, is a derivative of andrographolide, a bioactive diterpene lactone extracted from the plant *Andrographis paniculata* (Burm.f.) Nees.[1][2] This compound has garnered significant interest in the pharmaceutical field due to its demonstrated immunostimulatory, anti-infective, and anti-inflammatory properties.[1][3] It is particularly noted for its clinical application in the treatment of viral pneumonia and upper respiratory tract infections.[1][3] The succinate derivative was developed to improve the poor water solubility of andrographolide, thereby enhancing its bioavailability and clinical utility.[4] This guide provides a comprehensive overview of the technical data and experimental protocols related to **Kalii Dehydrographolidi Succinas**.

Chemical and Physical Properties

Kalii Dehydrographolidi Succinas is a semi-synthetic derivative of andrographolide.[5] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	76958-99-1	[5]
Molecular Formula	C28H35KO10	[5]
Molecular Weight	570.67 g/mol	[5]
Purity	≥ 98% (HPLC)	[1]
Appearance	White fine powder	[5]
Storage	Store at -20°C for long-term	[3]

Synthesis

The synthesis of **Kalii Dehydrographolidi Succinas** generally involves the modification of andrographolide extracted from *Andrographis paniculata*. A common method involves the esterification of andrographolide with succinic anhydride to form dehydroandrographolide succinate, followed by salt formation with a potassium salt.[6]

A representative synthesis process is outlined in a patent, which describes the preparation of a related compound, potassium sodium dehydroandrographolide succinate.[6] This process involves dissolving potassium dehydroandrographolide succinate in a mixture of water and ethanol.[6] Subsequently, a sodium bicarbonate solution is added to adjust the pH, followed by reaction with activated carbon and filtration.[6] This general approach can be adapted for the synthesis of the potassium salt.

Mechanism of Action

The therapeutic effects of **Kalii Dehydrographolidi Succinas** are attributed to its multifaceted mechanism of action, primarily centered on the modulation of inflammatory and viral pathways.

Anti-inflammatory Activity

A key mechanism of the anti-inflammatory action of **Kalii Dehydrographolidi Succinas** is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[3]

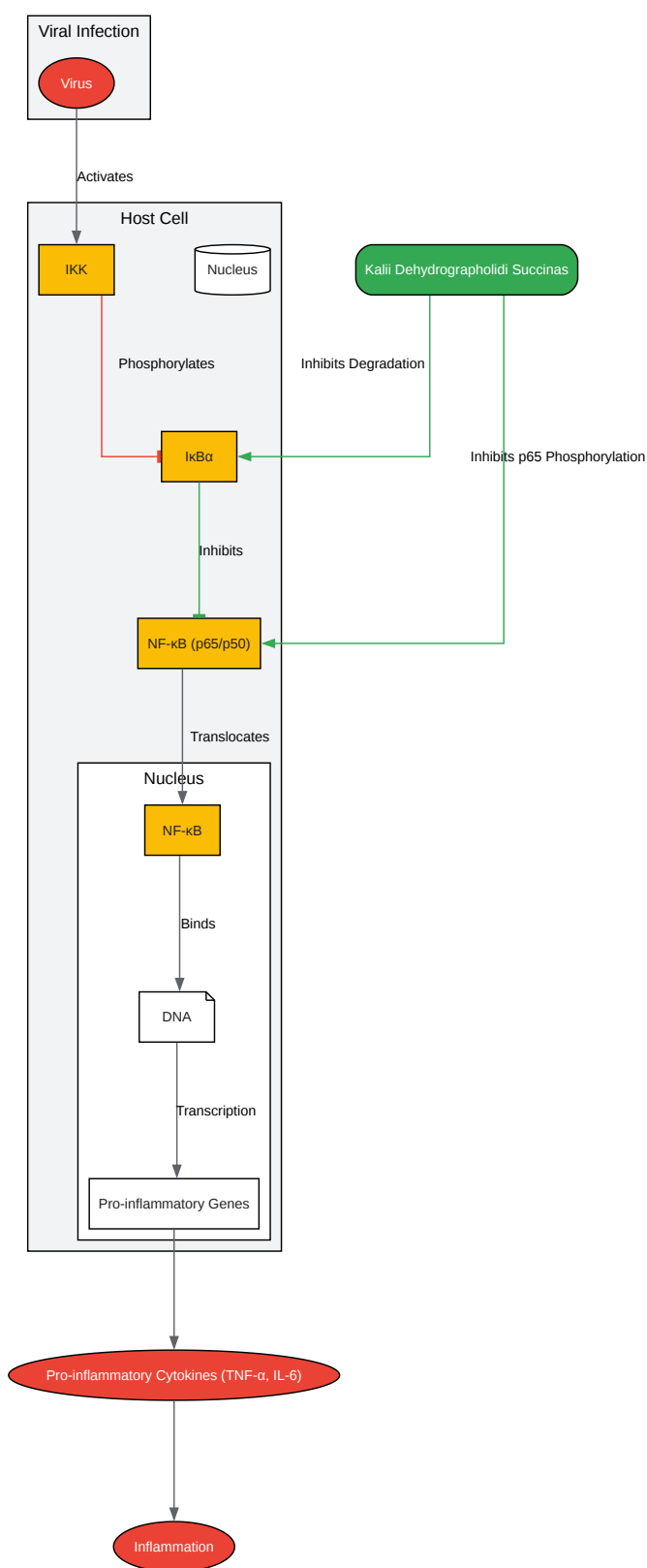
In its inactive state, NF- κ B is sequestered in the cytoplasm by the inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, I κ B is phosphorylated and subsequently degraded, allowing NF- κ B to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF- α and IL-6.[3]

Kalii Dehydrographolidi Succinas has been shown to suppress the activation of NF- κ B induced by viral infection.[3] It achieves this by inhibiting the degradation of I κ B α and reducing the production of phosphorylated p65, a key subunit of NF- κ B.[3] This ultimately leads to the suppression of the nuclear translocation of p65 and a reduction in the production of pro-inflammatory cytokines.[3]

Antiviral Activity

Kalii Dehydrographolidi Succinas exhibits broad-spectrum antiviral activity.[3] Its mechanisms of antiviral action are multifaceted and can include direct interaction with viral particles and interference with viral replication processes.

One of the demonstrated mechanisms is its ability to directly interact with viral particles, as shown in studies with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[3] Furthermore, its anti-inflammatory properties contribute to its antiviral effects by mitigating the virus-induced cytokine storm.[3] Studies on a related compound, 14-deoxy-11,12-dehydroandrographolide, have shown that it can inhibit the replication of the H5N1 influenza A virus by restraining the nuclear export of viral ribonucleoprotein complexes.[7]



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Caption: NF-κB Signaling Pathway Inhibition.

Preclinical Data

In Vitro Antiviral Activity

The in vitro antiviral activity of **Kalii Dehydrographolidi Succinas** has been evaluated against several viruses. The following table summarizes the key findings.

Virus	Cell Line	Assay	Endpoint	Result	Reference(s)
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)	Marc-145	IFA	EC50	57.1 - 85.4 μ mol/L	[3]
PRRSV	Marc-145	MTT	CC50	29,409 μ mol/L	[3]
PRRSV	Marc-145	-	Selectivity Index	344 - 515	[3]
Influenza A Virus (H5N1)	A549	-	-	Potent anti-influenza activity	[7]

In Vitro Anti-inflammatory Activity

Studies have shown that **Kalii Dehydrographolidi Succinas** can significantly reduce the mRNA levels of pro-inflammatory cytokines, including TNF- α and IL-6, in virus-infected cells.[\[3\]](#)

Pharmacokinetics

A study in healthy Chinese volunteers provides key pharmacokinetic data for dehydroandrographolide succinate injection.

Parameter	80 mg Dose	160 mg Dose	320 mg Dose	Reference(s)
C _{max} (mg/L)	4.82	12.85	26.90	[8]
T _{max} (h)	0.94 - 1.0	0.94 - 1.0	0.94 - 1.0	[8]
AUC _{0–12} (mg·L ⁻¹ ·h)	6.18	16.95	40.65	[8]
t _{1/2} (h)	1.51 - 1.89	1.51 - 1.89	1.51 - 1.89	[8]
Urinary Excretion (24h, unchanged)	10.1% - 15.5%	10.1% - 15.5%	10.1% - 15.5%	[8]

Clinical Data

Kalii Dehydrographolidi Succinas has been evaluated in clinical trials for various viral infections.

Infantile Pneumonia

A meta-analysis of nine randomized controlled trials (RCTs) involving 1056 participants concluded that Potassium Dehydroandrographolide Succinate injection was more effective than conventional therapy for infantile pneumonia. Key outcomes included a higher total effective rate, shorter time to temperature recovery, and faster disappearance of rales and cough relief.

Child Epidemic Parotitis

A systematic review and meta-analysis of 11 RCTs with 818 participants found that Potassium Dehydroandrographolide Succinate Injection (PDSI) was more effective than conventional therapy for child epidemic parotitis. PDSI showed a higher total effective rate, a shorter time for temperature to return to normal, and a reduced incidence of complications.

Adverse Events

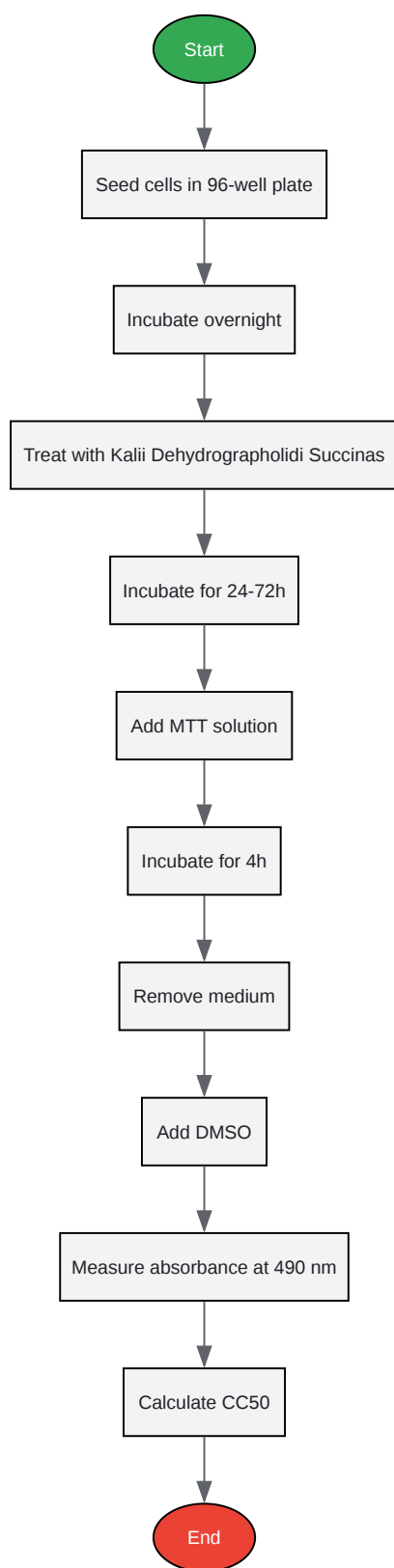
Adverse drug reactions reported in clinical studies are generally mild and include rash and diarrhea.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that is toxic to cells.

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Kalii Dehydrographolidi Succinas** for 24-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC50).



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